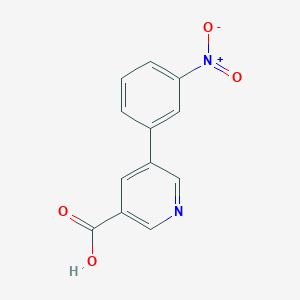

5-Methylquinoline-8-carboxylic acid

Overview

Description

5-Methylquinoline-8-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of 8-methylquinoline-5-carboxylic acid, a compound similar to this compound, has been reported. It was obtained by the Skraup reaction from 3-amino-p-toluic acid or by hydrolysis of 5-cyano-8-methylquinoline . The latter was synthesized by the Rosenmund-von Braun reaction from 5-bromo-8-methylquinoline, which was obtained by bromination of 8-methylquinoline in the presence of silver sulfate .Chemical Reactions Analysis

Quinoline, the parent compound, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical and Chemical Properties Analysis

The melting point of this compound is between 173-174 degrees Celsius . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Synthesis and Derivatives

Synthesis Techniques

5-Methylquinoline-8-carboxylic acid and its derivatives have been synthesized through various methods, including the Skraup reaction and the Rosenmund-von Braun reaction. These techniques have facilitated the production of 8-methylquinoline-5-carboxylic acid, a compound closely related to this compound (Gracheva & Tochilkin, 1980).

Derivative Formation

Various bifunctional derivatives of 8-methylquinoline-5-carboxylic acid, a close analogue to this compound, have been developed. These derivatives include alcoholysis products and N-acyl derivatives, showcasing the compound's versatility in chemical synthesis (Gracheva, Kovel'man & Tochilkin, 1982).

Photophysical and Chemical Properties

Colorimetric Reagent for Ruthenium

5-Hydroxyquinoline-8-carboxylic acid, a derivative of this compound, has been used as a colorimetric reagent for ruthenium, demonstrating its potential in analytical chemistry (Breckenridge & Singer, 1947).

Supramolecular Frameworks

Studies on 2-methylquinoline and its interaction with carboxylic acids have provided insights into the role of quinoline derivatives in forming hydrogen-bonded supramolecular structures. This highlights the potential of this compound in developing complex molecular architectures (Jin et al., 2012).

Catalytic and Luminescent Applications

Catalytic Oxidation

The catalytic properties of quinoline derivatives in oxidative reactions have been demonstrated, suggesting possible applications for this compound in catalysis (Zhang et al., 2008).

Phosphorescent Emissions

Phosphine copper(I) complexes bearing 8-hydroxyquinoline carboxylic acid analogue ligands, which are structurally related to this compound, exhibit significant photophysical properties, hinting at the potential use of this compound in luminescent materials (Małecki et al., 2015).

Antibacterial Applications

- Antibacterial Agents: Novel 5-amino-6-methylquinoline carboxylic acid derivatives, which are structurally similar to this compound, have shown promising antibacterial activity. This indicates the potential of this compound derivatives in developing new antibacterial compounds (Hong, Kim & Kim, 1997).

Future Directions

While specific future directions for 5-Methylquinoline-8-carboxylic acid are not mentioned in the search results, there is ongoing research in the field of quinoline derivatives. For instance, RNA interference (RNAi), a gene regulatory process mediated by small interfering RNAs (siRNAs), has made remarkable progress as a potential therapeutic agent against various diseases . Quinoline derivatives could potentially play a role in this research.

Properties

IUPAC Name |

5-methylquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-5-9(11(13)14)10-8(7)3-2-6-12-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETDZROERVRCRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615752 | |

| Record name | 5-Methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70585-51-2 | |

| Record name | 5-Methylquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-Imidazo[4,5-C]pyridine](/img/structure/B1612231.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1612232.png)

![3-[3-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1612233.png)